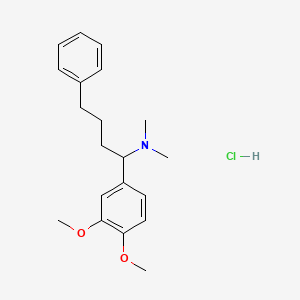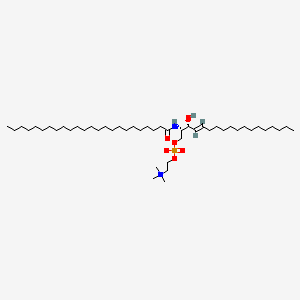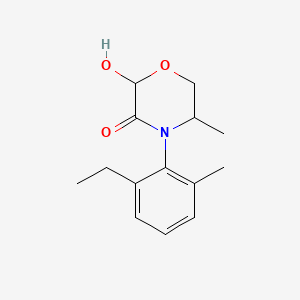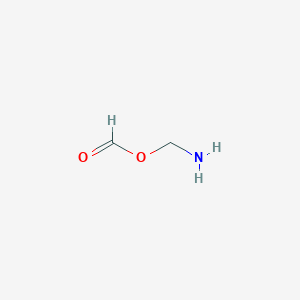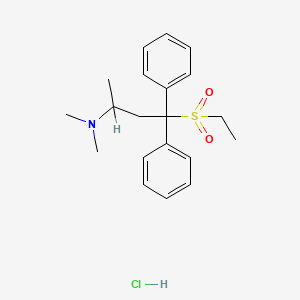
Methiodone Hydrochloride (IC-26 HCl; WIN 1161-3 HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methiodone Hydrochloride involves the reaction of 2-chloro-N,N-dimethylpropylamine with diphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions . The resulting intermediate is then treated with hydrochloric acid to yield Methiodone Hydrochloride .
Industrial Production Methods
Industrial production of Methiodone Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methiodone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Methiodone Hydrochloride can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of Methiodone Hydrochloride.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Methiodone Hydrochloride exerts its effects primarily through agonism of the µ-opioid receptor. This interaction mimics the natural effects of the body’s opioids, such as endorphins and enkephalins, leading to the release of neurotransmitters involved in pain transmission . Additionally, Methiodone Hydrochloride acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which dampens excitatory pain pathways within the central nervous system . This dual mechanism contributes to its analgesic efficacy and reduced opioid tolerance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methadone: The parent compound of Methiodone Hydrochloride, with a carbonyl group instead of a sulfone group.
Dextromoramide: Another opioid analgesic with similar pharmacological properties.
Dipipanone: An opioid analgesic with a different chemical structure but similar effects.
Uniqueness
Methiodone Hydrochloride is unique due to the presence of the sulfone group, which may alter its pharmacokinetic and pharmacodynamic properties compared to methadone . This structural difference can influence its potency, duration of action, and side effect profile, making it a compound of interest for further research and development .
Eigenschaften
CAS-Nummer |
63732-19-4 |
|---|---|
Molekularformel |
C20H28ClNO2S |
Molekulargewicht |
382.0 g/mol |
IUPAC-Name |
4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H27NO2S.ClH/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI-Schlüssel |
AFUZENUOVAPATD-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


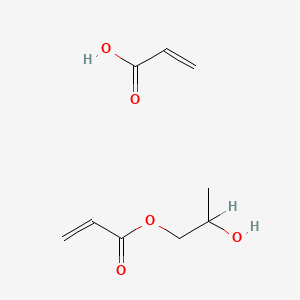
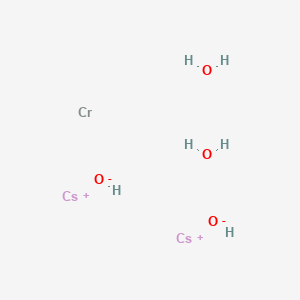
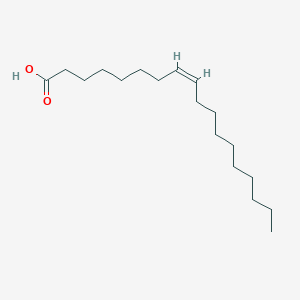
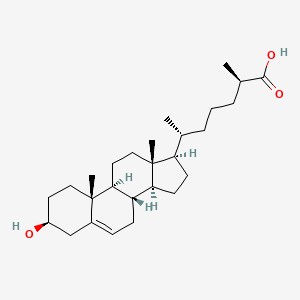
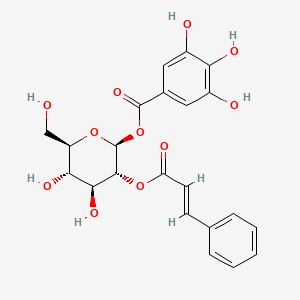
![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)
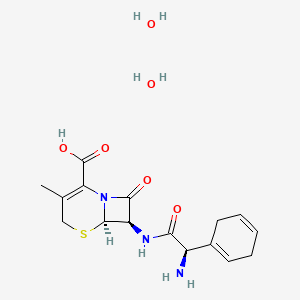
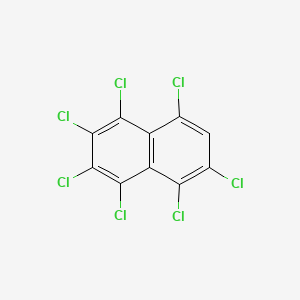
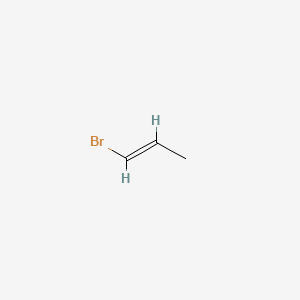
![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
